Ethyl 5-(3-(4-methoxyphenyl)propanamido)-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an ester group (ethyl carboxylate), an amide group (propanamido), a methoxy group (methoxyphenyl), and a heterocyclic group (dihydrothieno[3,4-d]pyridazine). These functional groups suggest that the compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry are often used to analyze the structure of complex organic compounds .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the ester group could undergo hydrolysis, the amide group could participate in condensation reactions, and the heterocyclic group could undergo electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure and the nature of its functional groups .Scientific Research Applications
Synthesis of Pyridazine Derivatives
A novel synthetic method has been developed for the derivatives of pyrimido[4,5-c]pyridazine, showcasing the versatility of similar compounds in producing ethyl 1,4-dihydro-4-oxo-7-substituted pyrimido[4,5-c]pyridazine-3-carboxylates through reactions with triphenyl phosphine. This method illustrates the compound's role as a precursor in synthesizing novel heterocyclic compounds with potential pharmacological applications (Miyamoto et al., 1978).
Antimicrobial Evaluation
The compound's utility extends to the synthesis of new pyrimidine derivatives, including pyrido[1,2-a]pyrimidine and pyrazolo[3,4-b]pyrido[1,2-a]pyrimidine derivatives, demonstrating significant antimicrobial evaluation. This highlights its potential in developing new antimicrobial agents (Farag et al., 2008).
Biological Potentials
A derivative of the compound synthesized by reacting the amino group of 3-(4-hydroxyphenyl)propanoic acid with methyl 2-amino-5-chlorobenzoate exhibited promising biological potentials, including antioxidant, antiulcerogenic, and anti-inflammatory activities. These synthesized compounds showed hepatocytes and gastric mucosa protective activity against induced ulceration and liver toxicity, suggesting their therapeutic potential in managing oxidative stress and inflammatory conditions (Borik & Hussein, 2021).
Antibacterial Activity
Another study focused on synthesizing novel thieno[2,3-c]pyridazines, using 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material, which led to compounds with evaluated antibacterial activities. This further underscores the potential of such compounds in contributing to the development of new antibacterial agents (Al-Kamali et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 5-[3-(4-methoxyphenyl)propanoylamino]-3-(3-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5S/c1-4-34-26(32)23-20-15-35-24(27-21(30)13-10-17-8-11-19(33-3)12-9-17)22(20)25(31)29(28-23)18-7-5-6-16(2)14-18/h5-9,11-12,14-15H,4,10,13H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHZRDQDOQYOMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCC3=CC=C(C=C3)OC)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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